molecular formula C24H22ClN3O3S2 B7699612 3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one CAS No. 2214647-64-8

3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B7699612
CAS No.: 2214647-64-8
M. Wt: 500.0 g/mol
InChI Key: ZXVFJDZWEBYBGC-UHFFFAOYSA-N
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Description

3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzo[d]thiazol-2(3H)-one core, substituted with a benzyl group and a sulfonyl group linked to a piperazine ring bearing a 3-chlorophenyl substituent. Its unique structure suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. The key steps include:

    Formation of the benzo[d]thiazol-2(3H)-one core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the benzyl group: This step involves the alkylation of the benzo[d]thiazol-2(3H)-one core with benzyl halides under basic conditions.

    Piperazine substitution: The final step involves the nucleophilic substitution of the sulfonyl group with 4-(3-chlorophenyl)piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced piperazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The sulfonyl group and piperazine ring are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-6-((4-phenylpiperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one: Similar structure but lacks the 3-chlorophenyl substituent.

    3-Benzyl-6-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one: Similar structure with a different position of the chlorine atom.

Uniqueness

The presence of the 3-chlorophenyl group in 3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one may confer unique biological activities and chemical reactivity compared to its analogs. This substitution can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

3-benzyl-6-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3S2/c25-19-7-4-8-20(15-19)26-11-13-27(14-12-26)33(30,31)21-9-10-22-23(16-21)32-24(29)28(22)17-18-5-2-1-3-6-18/h1-10,15-16H,11-14,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVFJDZWEBYBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC4=C(C=C3)N(C(=O)S4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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